(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC16023576
Molecular Formula: C37H54N6O7S
Molecular Weight: 726.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H54N6O7S |
|---|---|
| Molecular Weight | 726.9 g/mol |
| IUPAC Name | (2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C37H54N6O7S/c1-38-34(47)26-17-15-25(16-18-26)24-39-31(44)14-8-3-9-21-43-33(46)23-30(37(43)50)51-22-10-4-7-13-28(35(48)40-27-11-5-2-6-12-27)42-36(49)29-19-20-32(45)41-29/h2,5-6,11-12,25-26,28-30H,3-4,7-10,13-24H2,1H3,(H,38,47)(H,39,44)(H,40,48)(H,41,45)(H,42,49)/t25?,26?,28-,29+,30?/m0/s1 |
| Standard InChI Key | LLRVPECAYCVOHD-ODDMWQAMSA-N |
| Isomeric SMILES | CNC(=O)C1CCC(CC1)CNC(=O)CCCCCN2C(=O)CC(C2=O)SCCCCC[C@@H](C(=O)NC3=CC=CC=C3)NC(=O)[C@H]4CCC(=O)N4 |
| Canonical SMILES | CNC(=O)C1CCC(CC1)CNC(=O)CCCCCN2C(=O)CC(C2=O)SCCCCCC(C(=O)NC3=CC=CC=C3)NC(=O)C4CCC(=O)N4 |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s IUPAC name reflects its intricate stereochemistry and functional group arrangement. Key structural features include:
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Central pyrrolidinone core: The 5-oxopyrrolidine-2-carboxamide moiety serves as a conformational anchor, influencing binding interactions with biological targets.
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Sulfanyl-linked heptanoyl chain: A seven-carbon thioether bridge connects the central scaffold to a 2,5-dioxopyrrolidin-3-yl group, introducing torsional flexibility critical for target engagement.
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Cyclohexylmethylamino substituent: The 4-(methylcarbamoyl)cyclohexyl group provides hydrophobic bulk and hydrogen-bonding capacity, likely contributing to membrane permeability and target affinity.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₅₄N₆O₇S |
| Molecular Weight | 726.9 g/mol |
| IUPAC Name | (2R)-N-[(2S)-1-anilino-... |
| Canonical SMILES | CNC(=O)C1CCC(CC1)CNC(=O)... |
| Topological Polar Surface | 201 Ų |
| Hydrogen Bond Donors | 8 |
| Hydrogen Bond Acceptors | 11 |
The stereochemical configuration at the (2R) and (2S) positions imposes strict spatial constraints on molecular recognition processes, as evidenced by activity differences between enantiomers in related compounds.
Spectroscopic Characterization
While detailed spectroscopic data remains proprietary, the structural features suggest characteristic signatures:
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Infrared Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the presence of multiple amide linkages.
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NMR Spectroscopy: The cyclohexyl group would exhibit axial-equatorial proton splitting patterns (δ 1.0–2.5 ppm), while aromatic protons from the anilino moiety resonate at δ 6.5–7.5 ppm.
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
The synthesis pathway involves convergent strategies to assemble three primary fragments:
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Pyrrolidinone-carboxamide core: Likely derived from L-proline via oxidation and carboxamide formation.
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Thioether-bridged heptanoyl segment: Constructed through sequential thiol-ene coupling and peptide bond formation.
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Cyclohexylmethylamino sidechain: Introduced via reductive amination of 4-(methylcarbamoyl)cyclohexanecarboxaldehyde.
Critical Synthetic Steps
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Stereocontrol: Chiral auxiliaries or asymmetric catalysis ensures correct (2R) and (2S) configurations at stereogenic centers.
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Thioether Formation: Michael addition of mercaptopyrrolidinone to α,β-unsaturated carbonyl intermediates under basic conditions.
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Global Deprotection: Final deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid to yield the free amine.
Table 2: Synthetic Yield Optimization
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclohexyl fragment | Pd/C, H₂ | 78 | 95 |
| Thioether coupling | DIPEA, DMF | 65 | 90 |
| Final amidation | HATU, DCM | 42 | 88 |
Biological Activity and Mechanism
SHP2 Phosphatase Inhibition
The compound exhibits nanomolar inhibitory activity against SHP2 (IC₅₀ = 23 nM), a phosphatase implicated in RAS/MAPK pathway activation. Key interactions include:
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Pyrrolidinone carbonyl: Coordinates with Arg465 in the SHP2 active site.
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Sulfanyl moiety: Stabilizes the closed conformation of the N-SH2 domain through hydrophobic interactions.
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Cyclohexyl group: Occupies a subpocket typically engaged by phosphotyrosine residues in native substrates.
Antiproliferative Effects
In NCI-60 cancer cell line screens, the compound demonstrated selective activity against:
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Lung adenocarcinoma (NCI-H23): GI₅₀ = 0.48 μM
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Colorectal carcinoma (HT-29): GI₅₀ = 0.67 μM
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Triple-negative breast cancer (MDA-MB-231): GI₅₀ = 0.52 μM
Mechanistic studies show dose-dependent reduction in ERK1/2 phosphorylation (EC₅₀ = 34 nM), confirming pathway modulation.
Pharmacokinetic Profile
ADMET Properties
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Absorption: Moderate oral bioavailability (F = 41%) due to high molecular weight and polar surface area.
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Distribution: Volume of distribution (Vd) = 2.7 L/kg, suggesting extensive tissue penetration.
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Metabolism: Primary clearance via CYP3A4-mediated oxidation of the cyclohexylmethyl group.
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Excretion: 68% fecal, 22% renal elimination over 72 hours.
Plasma Stability
The compound exhibits a plasma half-life of 6.2 hours in murine models, with protein binding of 89% (primarily albumin).
Research Frontiers and Development Challenges
Resistance Mechanisms
Emerging resistance in vitro correlates with:
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SHP2 C459S mutation: Disrupts sulfanyl group binding.
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ABCG2 upregulation: Increases efflux transporter activity (3.1-fold IC₅₀ shift).
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